4-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c13-10-8-11(19-9-10)12(17)14-3-6-18-7-5-16-4-1-2-15-16/h1-2,4,8-9H,3,5-7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICSKQQJALJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the bromination of thiophene to introduce the bromine atom. This is followed by the formation of the carboxamide group through an amide coupling reaction. The pyrazole moiety is then introduced via nucleophilic substitution, where the ethoxyethyl chain acts as a linker .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by the presence of a thiophene ring, a pyrazole moiety, and an ethoxy group. Its IUPAC name is 4-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide, and it possesses significant biological activities due to its structural components.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of thiophene-pyrazole hybrids. For instance, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. A review noted that certain derivatives exhibited IC50 values significantly lower than those of established anti-inflammatory drugs like celecoxib .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For example, studies on thiophene derivatives indicated that they could inhibit cancer cell proliferation effectively. Specific derivatives demonstrated cytotoxicity against various cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents such as etoposide . The incorporation of the pyrazole ring is believed to enhance the anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors has led to research into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the pyrazole moiety can improve charge transport properties, making these compounds attractive for developing efficient electronic devices .
Sensors
Compounds like this compound have also been explored for use in chemical sensors due to their ability to interact with various analytes. Their sensitivity and specificity can be tailored through structural modifications, enhancing their applicability in environmental monitoring and biomedical diagnostics.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 3.5 | |
| Compound B | Anticancer (HeLa) | 14.62 | |
| Compound C | Anti-inflammatory | 5.63 |
Table 2: Material Properties for Organic Electronics
| Property | Value | Application Area |
|---|---|---|
| Electron Mobility | High | OLEDs |
| Band Gap | Tunable | OPVs |
| Sensitivity | Moderate | Chemical Sensors |
Case Study 1: Anti-inflammatory Efficacy
In a study evaluating several thiophene-pyrazole derivatives, researchers found that one compound demonstrated superior anti-inflammatory activity compared to celecoxib, with an IC50 value of 3.5 nM against COX-2 enzymes. This suggests that modifications to the thiophene structure can lead to enhanced pharmacological profiles .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer effects of a series of pyrazole-containing thiophenes against prostate cancer cells (PC-3). The most effective derivative exhibited an IC50 value of 17.50 µM, indicating significant potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The pyrazole moiety may engage in hydrogen bonding or π-π interactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and related derivatives:
| Compound Name | Core Structure | Substituents/Modifications | Biological Activity | Synthesis Method | Key Findings |
|---|---|---|---|---|---|
| 4-Bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide (Target) | Thiophene-2-carboxamide | 4-Br, N-linked ethoxyethyl-pyrazole | Not explicitly reported | Likely coupling reaction | Unique pyrazole-ethoxyethyl linker |
| 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) [2] | Thiophene-2-carboxamide | 5-Br, N-linked 4-methylpyridine | Antibacterial | TiCl₄-mediated coupling | 80% yield, pyridine enhances activity |
| 5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester [3] | Thiophene-3-carboxylate | 4-Ph, 5-imidazo-triazole, 2-phenylamino | Antifungal/antibacterial | Bromination + coupling | Isomerism (80:20 ratio) observed |
| 4-Bromo-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide [6] | Pyrazole-carboxamide | 4-Br, 1-methyl, N-linked nitro-pyrazole ethyl | Not reported | Unspecified | Nitro group may enhance reactivity |
| 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide [8] | Thiophene-2-carboxamide | 5-Ethyl, 4-methyl, N-linked thiazole | Not reported | Unspecified | Thiazole substituent alters electronic properties |
Biological Activity
4-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, emphasizing its antimicrobial, anti-inflammatory, and antioxidant properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of 4-bromoacetophenone with hydrazine derivatives to form the pyrazole moiety.
- Ethoxylation : The introduction of the ethoxy group can be achieved using ethylene oxide in basic conditions.
- Thioamide Formation : The final step involves coupling the pyrazole derivative with thiophene-2-carboxylic acid, followed by conversion to the corresponding carboxamide.
Antimicrobial Activity
A series of studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiophene structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentrations (MIC) : Values ranged from 8 to 32 µg/mL for effective compounds, showcasing their potential as antibacterial agents .
- Zone of Inhibition : Compounds displayed inhibition zones up to 20 mm against certain pathogens, indicating substantial antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. For example:
- COX Inhibition : Some derivatives showed selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without significant gastrointestinal side effects. A selectivity index (SI) was reported to be greater than 10 for some compounds .
- In Vivo Studies : In carrageenan-induced rat paw edema models, compounds exhibited significant reduction in edema, suggesting potent anti-inflammatory effects .
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated:
- DPPH Assay : Compounds demonstrated notable scavenging activity against DPPH radicals, with IC50 values comparable to standard antioxidants like ascorbic acid .
- Hydroxyl Radical Scavenging : The ability to scavenge hydroxyl radicals was confirmed through various assays, indicating potential protective effects against oxidative stress .
The mechanisms underlying the biological activities of this compound can be attributed to its structural features:
- Pyrazole and Thiophene Interactions : The presence of these heterocycles allows for effective binding to biological targets, including enzymes involved in inflammation and microbial metabolism.
- Electron-Density Modulation : Computational studies suggest that electron-withdrawing groups such as bromine enhance the electrophilic character of the compound, facilitating interactions with nucleophilic sites in target proteins .
Case Studies
Recent literature includes several case studies highlighting the efficacy of related compounds:
- A study on pyrazole-thiazole derivatives revealed their dual action as both antimicrobial and antioxidant agents, supporting the multifunctional potential of similar structures .
- Another investigation focused on the structure-activity relationship (SAR) among a series of pyrazole derivatives, emphasizing modifications that enhance biological activity while minimizing toxicity .
Q & A
Q. What are the common synthetic routes for 4-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions. A thiophene-2-carboxylic acid precursor is brominated at the 4-position, followed by activation as an acid chloride (using reagents like thionyl chloride). The amide bond is formed by reacting the acid chloride with a pyrazole-containing amine (e.g., 2-[2-(1H-pyrazol-1-yl)ethoxy]ethylamine) under basic conditions (e.g., triethylamine in dichloromethane). Key Techniques :
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Characterization : H/C NMR (to confirm bromine position and amide linkage), IR (C=O stretch ~1650 cm), and HRMS for molecular ion validation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies the pyrazole protons (δ 7.5–8.5 ppm as doublets) and ethoxy chain protons (δ 3.5–4.5 ppm). C NMR confirms the carbonyl carbon (~168 ppm) and brominated thiophene carbons .
- Mass Spectrometry : HRMS validates the molecular ion ([M+H]) and bromine isotope pattern .
- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and Br .
Q. How is the compound screened for initial biological activity?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or cell viability (MTT assay) using cancer cell lines (e.g., HeLa, MCF-7).
- Target Selection : Pyrazole and thiophene moieties suggest kinase or protease targeting .
- Controls : Include reference inhibitors (e.g., staurosporine) and vehicle (DMSO) .
Advanced Research Questions
Q. How can reaction yields be optimized during the amide coupling step?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, DCM) to enhance nucleophilicity of the amine .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acid chloride-amine coupling .
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of acid chloride) .
- Yield Data : Typical yields range from 60–80% after purification .
Q. What strategies resolve contradictory spectroscopic data (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR : HSQC and HMBC distinguish overlapping ethoxy/pyrazole protons and confirm connectivity .
- Variable Temperature NMR : Resolves dynamic effects in pyrazole ring protons .
- Comparative Analysis : Compare with spectra of simpler analogs (e.g., unsubstituted thiophene carboxamides) .
Q. How do structural modifications (e.g., replacing bromine with other halogens) impact bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (Cl, I, or CF at thiophene-4) and test in kinase inhibition assays.
- Data Interpretation : Bromine’s electronegativity and steric bulk may enhance target binding vs. chlorine .
- Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with ATP-binding pockets .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24h.
- Analysis : HPLC-MS identifies degradation products (e.g., hydrolyzed amide or debrominated thiophene) .
- Storage Recommendations : Store at -20°C in anhydrous DMSO to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
